1-(2-Amino-2-cyclopropylethyl)-3-propylurea

Description

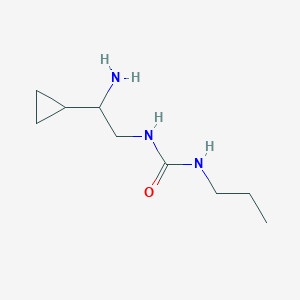

1-(2-Amino-2-cyclopropylethyl)-3-propylurea is a urea derivative with the molecular formula C₉H₁₉N₃O and a molar mass of 185.27 g/mol (CAS: 1340253-16-8) . Its structure features a cyclopropane ring attached to an ethylamine moiety and a propylurea group. This compound is primarily used in research as a scaffold for drug discovery or polymer chemistry due to its hydrogen-bonding capacity and modular structure .

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

1-(2-amino-2-cyclopropylethyl)-3-propylurea |

InChI |

InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-6-8(10)7-3-4-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13) |

InChI Key |

WTIIHMAPEFCJNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NCC(C1CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-cyclopropylethyl)-3-propylurea typically involves the reaction of 2-amino-2-cyclopropylethylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Analysis

The compound features:

-

Urea moiety (–NH–CO–NH–): Prone to hydrolysis, nucleophilic substitution, and hydrogen bonding.

-

Cyclopropane ring : Strain-driven reactivity (e.g., ring-opening).

-

Primary amine (–NH₂): Participates in alkylation, acylation, and condensation reactions.

-

Propyl chain : Susceptible to oxidation or halogenation.

Hydrolysis of Urea Group

Under acidic or basic conditions, the urea linkage may hydrolyze to form amines and CO₂:

Conditions :

-

Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) aqueous solutions.

-

Elevated temperatures (80–100°C).

Evidence : Urea hydrolysis is well-documented for analogous compounds .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo:

-

Electrophilic addition (e.g., with H₂O, HX):

-

Radical-initiated cleavage (e.g., with Br₂ under UV light).

Conditions :

-

Protic acids (e.g., H₂SO₄) or radical initiators (e.g., AIBN).

Amine-Alkylation/Acylation

The primary amine (–NH₂) may react with:

-

Alkyl halides :

-

Acid chlorides :

Applications : Synthesis of modified ureas for pharmaceutical intermediates .

Reaction Table

Mechanistic Insights

Scientific Research Applications

1-(2-Amino-2-cyclopropylethyl)-3-propylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The cyclopropyl group and the urea moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-(2-Amino-2-cyclopropylethyl)-3-propylurea with structurally related urea derivatives:

Key Observations:

- Cyclopropane vs. Aromatic Rings: The cyclopropane group in the target compound contrasts with aromatic substituents in analogs like 3s (cyanophenyl) or chlorpropamide (sulfonylbenzene). Aromatic derivatives generally exhibit higher melting points (e.g., 198°C for 3s) due to π-π stacking .

- Functional Group Diversity: The ethynyl group in 1-(3-Ethynylphenyl)-3-propylurea enables participation in click chemistry, while the boronate ester in the fluoro-boronophenyl analog facilitates Suzuki couplings .

- Pharmacological Activity : Chlorpropamide’s sulfonylurea group is critical for its antidiabetic action, a feature absent in the target compound .

Biological Activity

1-(2-Amino-2-cyclopropylethyl)-3-propylurea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a cyclopropyl group and an amino group attached to a propylurea structure. The unique structural features contribute to its biological activity, particularly in modulating various physiological processes.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with soluble epoxide hydrolase (SEH), an enzyme implicated in the metabolism of arachidonic acid derivatives, influencing vascular and cardiac functions .

- Modulation of Cellular Signaling : It has been suggested that the compound could affect cellular signaling pathways, particularly those involving protein kinases, which are critical for regulating cell growth and proliferation. This modulation could be beneficial in treating conditions characterized by aberrant cellular signaling .

Cardiovascular Effects

This compound has been explored for its effects on cardiovascular health. Studies indicate that it may help manage conditions such as hypertrophic cardiomyopathy (HCM) by improving cardiac function and reducing left ventricular hypertrophy. The compound appears to enhance diastolic relaxation and reduce filling pressures in the heart .

Neuroprotective Properties

Preliminary research suggests that the compound may possess neuroprotective properties, potentially influencing histone deacetylase (HDAC) activity, which plays a role in gene expression related to neurodegenerative diseases . The modulation of HDACs can lead to increased histone acetylation, promoting neuronal survival and function.

Case Studies and Experimental Findings

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification strategies for 1-(2-Amino-2-cyclopropylethyl)-3-propylurea, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling cyclopropylamine derivatives with propyl isocyanate under anhydrous conditions. Key steps include:

- Amine Activation : Use of coupling agents like EDC/HOBt to stabilize the urea bond formation .

- Cyclopropane Stability : Maintain low temperatures (0–5°C) to prevent ring-opening of the cyclopropyl group during synthesis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Employ fractional factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to identify critical parameters .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation :

- Physicochemical Profiling :

Intermediate Research Questions

Q. What experimental strategies mitigate instability of the cyclopropane moiety during kinetic studies?

Methodological Answer:

- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to minimize nucleophilic ring-opening .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-induced degradation.

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track cyclopropane stability under reaction conditions .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Variable Isolation : Use a Plackett-Burman design to identify confounding factors (e.g., solvent traces, humidity) .

- Assay Replication : Cross-validate results across multiple cell lines or enzymatic assays (e.g., IC comparisons with positive controls).

- Meta-Analysis : Apply multivariate regression to published datasets, accounting for differences in experimental protocols .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Quantum Mechanics (QM) : Density Functional Theory (DFT) to model cyclopropane ring strain and urea hydrogen-bonding potential .

- Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., kinases) using force fields like CHARMM or AMBER.

- Reaction Path Search : Use artificial force-induced reaction (AFIR) methods to map plausible degradation pathways .

Q. How can reactor design principles improve scalability of synthesis while preserving stereochemical integrity?

Methodological Answer:

- Continuous Flow Systems : Minimize thermal gradients using microreactors (residence time <5 min) to prevent cyclopropane ring-opening .

- Membrane Separation : Integrate in-line nanofiltration to remove byproducts and recycle catalysts .

- Process Analytical Technology (PAT) : Implement real-time UV/Vis monitoring for rapid quality control .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Methodological Answer:

- Isotopic Labeling : Incorporate N or C into the urea group to track hydrogen-bonding interactions via NMR .

- Kinetic Isotope Effect (KIE) Studies : Compare ratios with deuterated analogs to identify rate-limiting steps.

- Cryo-EM/Crystallography : Resolve enzyme-ligand complexes at ≤2.0 Å resolution to map binding pockets .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data across studies?

Methodological Answer:

- Standardized Protocols : Adopt OECD 105 guidelines for shake-flask solubility measurements in buffered solutions (pH 7.4).

- QSAR Modeling : Correlate solubility with molecular descriptors (e.g., LogP, polar surface area) using partial least squares regression .

- Interlaboratory Comparisons : Share raw data via platforms like Zenodo to identify systematic errors .

Q. What statistical methods validate reproducibility in dose-response studies?

Methodological Answer:

- Bland-Altman Analysis : Assess agreement between technical replicates.

- Bayesian Hierarchical Modeling : Account for batch-to-batch variability in IC determinations .

- Power Analysis : Ensure sample sizes (n ≥ 6) achieve 80% statistical power (α = 0.05) .

Tables for Key Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.